molecular formula C7H6F2O B1297547 3,4-Difluorobenzyl alcohol CAS No. 85118-05-4

3,4-Difluorobenzyl alcohol

Cat. No. B1297547
Key on ui cas rn: 85118-05-4
M. Wt: 144.12 g/mol
InChI Key: GNQLTCVBSGVGHC-UHFFFAOYSA-N
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Patent
US09051325B2

Procedure details

To a solution of 3,4-difluorobenzaldehyde (200 mg, 1.41 mmol) in methanol (4 mL) was added NaBH4 (80 mg, 2.1 mmol). The reaction mixture was stirred at rt for 10 min., then diluted with water and extracted with ethyl acetate. The organic part was separated, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude was used into next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6].[BH4-].[Na+]>CO.O>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[CH:8][C:9]=1[F:10] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Name
Quantity
80 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic part was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was used into next step without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC=1C=C(C=CC1F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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